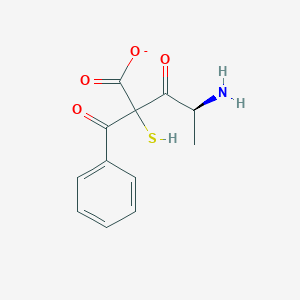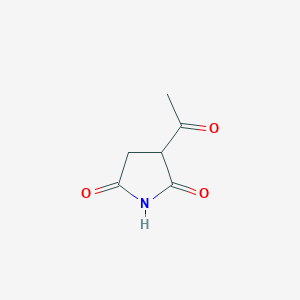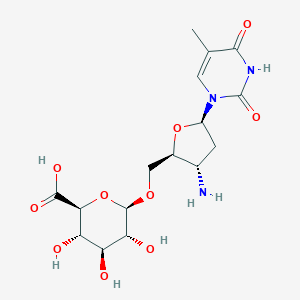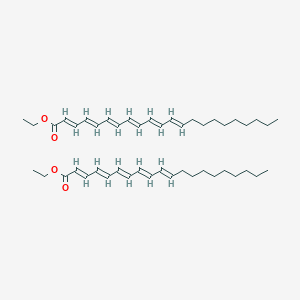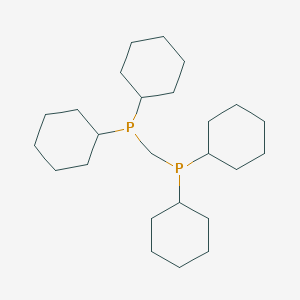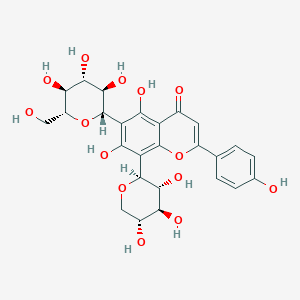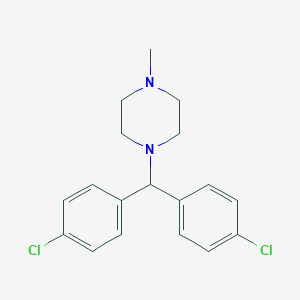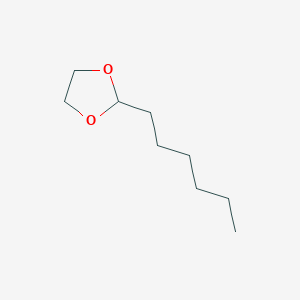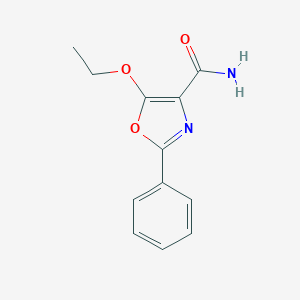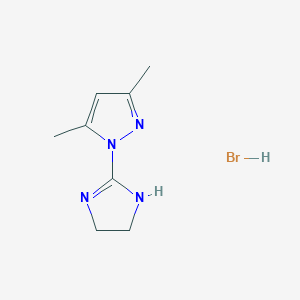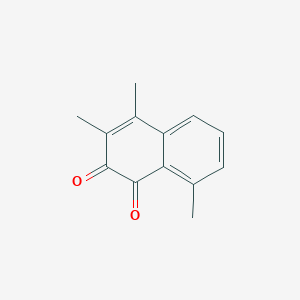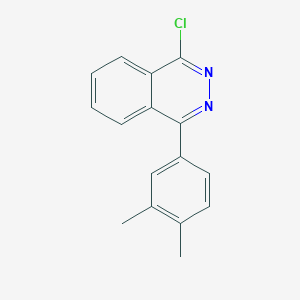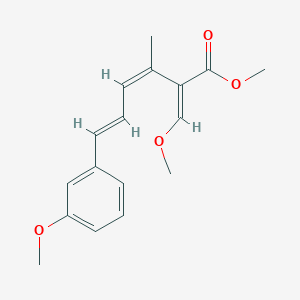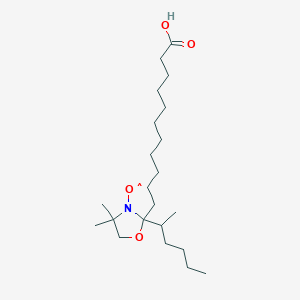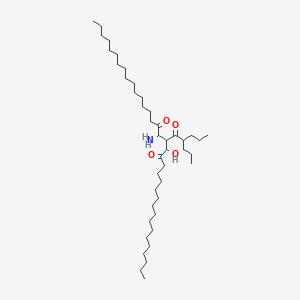
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione, also known as AHPPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is not fully understood. However, studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells.
Efectos Bioquímicos Y Fisiológicos
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have several biochemical and physiological effects. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an exciting area of research. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has shown promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione. One area of research is its potential applications in the field of cancer treatment. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells, making it a potential candidate for further research. Another area of research is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione to make it more accessible for further research.
Conclusion:
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties make it a potential candidate for further research. However, the complex synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a limitation for further research. Future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione and exploring its potential applications in the field of medicine.
Métodos De Síntesis
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione intermediate, which is then reacted with other reagents to form the final product. The synthesis of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research areas for 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its anti-cancer properties. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
Número CAS |
138404-96-3 |
|---|---|
Nombre del producto |
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
Fórmula molecular |
C43H84N2O4 |
Peso molecular |
678.1 g/mol |
Nombre IUPAC |
17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
InChI |
InChI=1S/C43H83NO4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-35-38(45)41(44)40(42(47)37(33-7-3)34-8-4)43(48)39(46)36-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h37,40-41,43,48H,5-36,44H2,1-4H3 |
Clave InChI |
HMDFKQQSXZVUES-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
Sinónimos |
1,3-DDVPO 1,3-dihexadecanoylamino-2-valproyl-propan-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



